2-(3-Chlorophenoxy)acetamide

Vue d'ensemble

Description

Synthesis Analysis

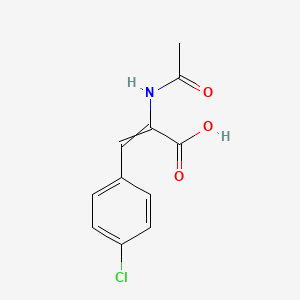

The synthesis of a similar compound, “2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide”, has been achieved via a sequence of multistep synthesis processes. The process started with “2-(4-chlorophenoxy)acetic acid” with “4-(4-methylphenyl)thiazol-2-amine” in dry dichloromethane followed by the addition of lutidine, and “O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate” as a coupling agent in cold condition .Molecular Structure Analysis

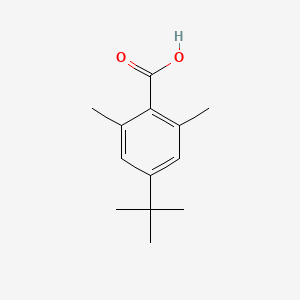

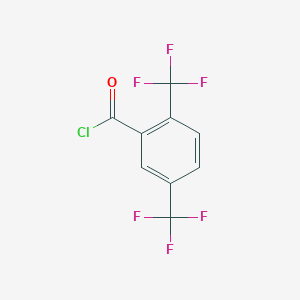

The molecular formula of “2-(3-Chlorophenoxy)acetamide” is C8H8ClNO2 . The average mass is 185.608 Da and the monoisotopic mass is 185.024353 Da .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 185.61 g/mol . The exact mass is 185.0243562 g/mol and the monoisotopic mass is 185.0243562 g/mol .Applications De Recherche Scientifique

Potential as Pesticides

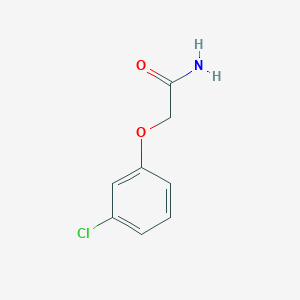

Research into derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, a closely related compound to 2-(3-Chlorophenoxy)acetamide, has shown potential applications as pesticides. These derivatives have been characterized using X-ray powder diffraction, indicating their potential use in agricultural contexts (Olszewska et al., 2009).

Anticancer Agent Synthesis

Studies have synthesized derivatives of chlorophenoxy acetamide, including 4-chlorophenoxy acetamide derivatives, revealing that some of these compounds exhibit cytostatic activity, indicating their potential use in cancer treatment (Lm Li, 1995).

Crystal Structure Analysis

The crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, another related compound, has been analyzed. Such studies are crucial for understanding the molecular interactions and potential applications of these compounds in various fields (Saravanan et al., 2016).

Quantum Chemical Calculations

Detailed quantum chemical calculations on derivatives like 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide have been performed to understand their molecular structure and reactivity. This information is essential for potential applications in materials science or drug design (Choudhary et al., 2014).

Anticancer Drug Development

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative, has been studied for its anticancer activity, showcasing the broader potential of this compound derivatives in therapeutic applications (Sharma et al., 2018).

Learning and Memory Enhancement

Some derivatives, such as 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydroacridine-9-yl) actamide, have been investigated for their effects on learning and memory ability, indicating possible applications in neuroscience or pharmacology (Yu Wen-guo, 2011).

Synthesis of Phenoxy Amide Derivatives

Research has focused on synthesizing new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, exploring the effects of different solvents and conditions on the synthesis process. This research is fundamental for developing new compounds with potential applications (Hong Wang et al., 2011).

Molecular Docking Analysis of Anti-Inflammatory Drugs

Anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy, including studies on antiviral, antiapoptotic effects, and molecular docking analysis. These studies contribute to the development of new pharmaceuticals (Joydeep Ghosh et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds, such as acetamide, interact with proteins like the aliphatic amidase expression-regulating protein . This protein is involved in the regulation of the aliphatic amidase operon .

Biochemical Pathways

Related compounds like acetamide are known to be involved in various biochemical processes . For instance, indole-3-acetamide (IAM), a derivative of acetamide, is involved in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) .

Result of Action

A related compound, 2-nppa, has been found to exhibit a strong inhibitory effect on osteoclastogenesis . It suppressed the mRNA and protein expression of several osteoclast-specific markers and blocked the formation of mature osteoclasts .

Propriétés

IUPAC Name |

2-(3-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKKPJWLYFXFHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372594 | |

| Record name | 2-(3-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-69-5 | |

| Record name | 2-(3-chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1302410.png)

![[1-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propylideneamino]thiourea](/img/structure/B1302413.png)

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)

![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)

![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)